molecular formula C22H24N2O4 B2957489 [(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate CAS No. 1090799-34-0

[(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate

Cat. No.: B2957489
CAS No.: 1090799-34-0
M. Wt: 380.444
InChI Key: IFDHYHDKVAZVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate is a complex organic compound characterized by its unique structure, comprising various functional groups and aromatic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate generally involves multiple steps, each with specific reaction conditions:

  • Nitrile Formation: : Cyclohexylamine reacts with cyanogen bromide to form 1-cyanocyclohexylamine. The reaction typically occurs in an inert solvent like dichloromethane, under low temperatures to prevent side reactions.

  • Carbamoylation: : 1-cyanocyclohexylamine undergoes carbamoylation with chloroformate to form (1-cyanocyclohexyl)carbamate.

  • Esterification: : (1-cyanocyclohexyl)carbamate reacts with (5H,6H,7H-indeno[5,6-b]furan-3-yl)acetic acid in the presence of coupling agents like EDCI and DMAP to form the ester.

Industrial Production Methods

The large-scale synthesis of this compound would follow similar steps but optimized for yield, cost, and safety. Industrial methods might employ flow chemistry techniques to increase efficiency and scalability, and also improve the safety of handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

This compound is subject to various chemical reactions:

  • Oxidation: : The indeno[5,6-b]furan moiety can undergo oxidation to form ketones or carboxylic acids.

  • Reduction: : Reduction of the nitrile group to primary amine can be achieved using hydrogenation catalysts.

  • Substitution: : The carbamate group can be substituted under nucleophilic conditions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include KMnO₄ and CrO₃.

  • Reduction: : Common reducing agents include LiAlH₄ and H₂ over Pd/C.

  • Substitution: : Reactions are usually conducted in polar aprotic solvents like DMF or DMSO with nucleophiles like NaOH or K₂CO₃.

Major Products

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Primary amines.

  • Substitution: : Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, [(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate serves as a versatile building block for creating more complex molecules.

Biology

Its unique structure is useful in designing novel bioactive compounds, especially those targeting specific proteins or enzymes in pharmaceutical research.

Medicine

Potential applications in drug design due to its ability to interact with biological targets and pathways. Research is ongoing to explore its effects and efficacy in disease models.

Industry

This compound's stability and reactivity profile make it suitable for use in material science, particularly in developing new polymers and coatings with specific properties.

Mechanism of Action

Similar compounds include other carbamate derivatives and indeno[5,6-b]furan-based molecules. Compared to:

  • Carbamoylmethyl acetate derivatives: : The presence of the cyanocyclohexyl group in this compound enhances its specificity and reactivity.

  • Indeno[5,6-b]furan compounds:

Comparison with Similar Compounds

  • [(2-cyanoethyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate

  • [(1-cyanocyclopentyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate

  • [(1-cyanocyclohexyl)carbamoyl]methyl 2-phenylacetate

Each compound has unique attributes that contribute to its specific reactivity and potential use in scientific research and industrial applications.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c23-14-22(7-2-1-3-8-22)24-20(25)13-28-21(26)11-17-12-27-19-10-16-6-4-5-15(16)9-18(17)19/h9-10,12H,1-8,11,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDHYHDKVAZVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)CC2=COC3=C2C=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.